molecular formula C12H14O2 B11909460 1,5-dimethoxy-2-methyl-1H-indene

1,5-dimethoxy-2-methyl-1H-indene

Cat. No.: B11909460
M. Wt: 190.24 g/mol
InChI Key: OPQQYQXWQBTVRA-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-2-methyl-1H-indene is a high-purity organic compound serving as a versatile chemical building block and scaffold in medicinal chemistry and drug discovery research. The indene core structure is recognized as a privileged scaffold in the design of novel biologically active molecules, with its derivatives demonstrating significant therapeutic potential . This specific dimethoxy-substituted analog is of particular interest for the synthesis of more complex molecular hybrids and for probing structure-activity relationships. Research into indene-based compounds has revealed their relevance across multiple therapeutic areas. For instance, certain indene derivatives have been developed as potent ligands for CNS targets like the 5-HT6 receptor, showing promise as agonists for the treatment of disorders such as those related to feeding behavior . Furthermore, hybrid molecules incorporating the indanone (a closely related saturated form) and other aromatic systems have displayed enhanced in vitro cytotoxicity against a range of cancer cell lines, including breast (MCF7, SKBR3), prostate (DU145), and lung (A549) cancers . The methoxy substituents on the indene ring system, as seen in this compound, are common features used to fine-tune the molecule's electronic properties, solubility, and binding affinity to biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling practices and compliance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1,5-dimethoxy-2-methyl-1H-indene

InChI

InChI=1S/C12H14O2/c1-8-6-9-7-10(13-2)4-5-11(9)12(8)14-3/h4-7,12H,1-3H3

InChI Key

OPQQYQXWQBTVRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1OC)C=CC(=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethoxy-2-methyl-1H-indene can be achieved through several methods. One common approach involves the reaction of 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one with appropriate reagents under specific conditions . This reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of 1,5-dimethoxy-2-methyl-1H-indene may involve large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to achieve high purity and yield. The choice of reagents and catalysts, as well as the reaction parameters, are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-2-methyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,5-Dimethoxy-2-methyl-1H-indene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-dimethoxy-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positions and Electronic Effects

The position and number of substituents significantly alter the electronic environment of the indene core. For example:

  • 5,6-Dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one () features methoxy groups at positions 5 and 6, a pyridinylmethylidene group at position 2, and a ketone at position 1. The electron-donating methoxy groups enhance aromatic stabilization, while the ketone introduces polarity, likely improving solubility compared to non-polar methyl substituents .
  • 1,1-Dimethylindene () lacks methoxy groups but has two methyl groups at position 1, leading to a lower molecular weight (144.21 g/mol) and increased hydrophobicity compared to methoxy-substituted analogs .
Table 1: Substituent Effects on Molecular Properties
Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1,5-Dimethoxy-2-methyl-1H-indene* 1,5-OCH₃, 2-CH₃ C₁₂H₁₄O₂ 190.24 Hypothetical; moderate polarity
5,6-Dimethoxy-2-(pyridinyl...1-one 5,6-OCH₃, pyridinyl, C=O C₁₇H₁₄NO₃ 280.30 Polar, bioactive
4,5,6-Trimethoxy derivatives 4,5,6-OCH₃ Varies ~240–280 High steric bulk
1,1-Dimethylindene 1,1-CH₃ C₁₁H₁₂ 144.21 Hydrophobic

*Hypothetical structure based on analogous compounds.

Physicochemical Properties

  • LogP and Solubility : Methoxy groups reduce LogP (increasing hydrophilicity), whereas methyl groups elevate it. For instance, 1-ethenyl-5-methyl-2,3-dihydro-1H-indene () has a LogP of 3.21, typical for hydrophobic indenes .
  • Thermodynamic Stability : Density-functional theory (DFT) studies () suggest that exact exchange functionals improve predictions for methoxy-substituted systems, where electron donation stabilizes the aromatic core .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1,5-dimethoxy-2-methyl-1H-indene, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves multi-step organic reactions, such as condensation of substituted benzaldehydes with malonic acid derivatives or cyclization of pre-functionalized precursors. For example, sodium methoxide-catalyzed reactions in ethyl acetate can yield indene derivatives via nucleophilic substitution or cyclization . Optimization may involve adjusting solvent polarity (e.g., switching from THF to DMF for higher yields), temperature control (e.g., reflux at 80–100°C), and stoichiometric ratios of reactants. Catalytic systems like Lewis acids (e.g., AlCl₃) can enhance regioselectivity for methoxy and methyl group placement .

Q. What spectroscopic techniques are critical for characterizing 1,5-dimethoxy-2-methyl-1H-indene, and how are data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions. For instance, methoxy protons typically resonate at δ 3.7–3.9 ppm, while methyl groups on the indene ring appear as singlets near δ 2.1–2.3 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight, and infrared (IR) spectroscopy identifies functional groups (e.g., C-O stretches at ~1250 cm⁻¹ for methoxy groups). Discrepancies in data may require cross-validation with X-ray crystallography .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of 1,5-dimethoxy-2-methyl-1H-indene?

  • Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are widely used to calculate frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments . Basis sets such as 6-311G++(d,p) improve accuracy for methoxy and methyl groups. For example, studies on similar indene derivatives show that methoxy substituents lower LUMO energy by 0.5–1.0 eV, enhancing electrophilicity . Solvent effects (e.g., polarizable continuum models) refine predictions of reactivity in solution-phase experiments .

Q. How can contradictions in spectroscopic and computational data for 1,5-dimethoxy-2-methyl-1H-indene be resolved?

  • Methodological Answer : Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or conformational flexibility. Molecular dynamics (MD) simulations can model solvent interactions, while time-dependent DFT (TD-DFT) accounts for excited-state contributions. For crystallographic disagreements (e.g., bond length variations >0.05 Å), refine structural models using SHELXL with high-resolution diffraction data (R-factor <5%) . Cross-referencing with analogous compounds (e.g., 5-methoxy-2,3-dihydro-1H-inden-2-amine) helps identify systematic errors .

Q. What methodologies are used to evaluate the biological activity of 1,5-dimethoxy-2-methyl-1H-indene in drug discovery?

  • Methodological Answer : In vitro assays include:

  • Enzyme inhibition : Measure IC₅₀ values against targets like cyclooxygenase-2 (COX-2) via fluorometric assays.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess potency (EC₅₀).
  • ADMET profiling : Computational tools (e.g., SwissADME) predict bioavailability, while Caco-2 cell models test intestinal permeability .

Q. What advanced crystallographic techniques are employed to resolve the 3D structure of 1,5-dimethoxy-2-methyl-1H-indene?

  • Methodological Answer : Single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) is standard. SHELXL refines structures by minimizing residuals (R₁) via least-squares methods. For disordered methoxy groups, apply restraints to thermal parameters (Uᵢₙ) and occupancy factors. Twinning corrections may be necessary for crystals with low symmetry (e.g., monoclinic systems) .

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